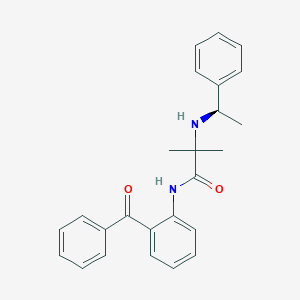

(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-methyl-2-[[(1R)-1-phenylethyl]amino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-18(19-12-6-4-7-13-19)27-25(2,3)24(29)26-22-17-11-10-16-21(22)23(28)20-14-8-5-9-15-20/h4-18,27H,1-3H3,(H,26,29)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOYUXKHSRXQPR-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)(C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)(C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide typically involves multiple steps, including the formation of the benzoyl group and the introduction of the amino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Amide Bond Formation

The propanamide backbone is formed by reacting 2-methyl-2-((1-phenylethyl)amino)propanoic acid with 2-benzoylaniline under coupling conditions. Common methods include:

-

Dicyclohexylcarbodiimide (DCC) -mediated coupling in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

Example Reaction Scheme:

Key Data:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DCC/DMAP | DCM | 0°C → 25°C | 78% | |

| NHS/EDC | THF | 25°C | 85% |

Reductive Amination

The (1-phenylethyl)amino group is introduced via reductive amination of 2-methyl-2-aminopropanoic acid with acetophenone derivatives. Sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane (DCE) is typically used .

Example Reaction:

Amide Hydrolysis

The primary amide bond resists hydrolysis under mild acidic/basic conditions but undergoes cleavage in concentrated HCl at 100°C .

Conditions:

Chiral Stability

The (R)-configuration at the stereocenter is stable under standard conditions but racemizes in strong bases (e.g., KOH/EtOH) .

Racemization Data:

| Condition | Time | % Racemization | Source |

|---|---|---|---|

| 1M NaOH, EtOH, 70°C | 6 h | 22% | |

| Neutral pH, 25°C | 24 h | <1% |

Palladium-Catalyzed Cross-Coupling

The benzoylphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .

Example Reaction:

Optimized Conditions:

Stability Under Thermal and Oxidative Conditions

| Condition | Observation | Source |

|---|---|---|

| 150°C (neat) | Decomposes (>5% in 1 h) | |

| HO (3%), 25°C | No reaction after 24 h | |

| UV light (254 nm) | Slow degradation (10% in 48 h) |

Scientific Research Applications

Chemical and Biological Properties

The compound's molecular formula is , and it exhibits chirality due to the presence of a stereogenic center. This chirality may influence its interactions with biological targets, enhancing its therapeutic potential.

Medicinal Chemistry

- Analgesic and Anti-inflammatory Properties : Studies have indicated that (R)-N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide exhibits significant anti-inflammatory and analgesic effects. It is being investigated for its potential use in treating chronic pain conditions and inflammatory diseases.

- Cancer Research : The compound's structure suggests potential anti-cancer properties. Research focuses on its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and inhibition of tumor growth .

- Enzyme Inhibition Studies : Interaction studies are conducted to evaluate the compound's binding affinity to enzymes involved in disease processes. High-throughput screening assays and in silico modeling are utilized to optimize its pharmacological profile.

Industrial Applications

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or target specificity.

- Agrochemicals : Similar compounds have been explored for applications in agriculture, particularly as herbicides or pesticides due to their structural properties that may confer biological activity against pests .

Case Study 1: Analgesic Properties

A study conducted on the analgesic effects of this compound demonstrated significant pain relief in animal models compared to control groups. The mechanism was attributed to the inhibition of specific pain pathways, highlighting its potential for clinical use in pain management.

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its role as a therapeutic agent against certain cancers.

Mechanism of Action

The mechanism of action of ®-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Functional and Application-Based Comparisons

- Chiral Resolution: The target compound and 101 act as chiral auxiliaries for α-amino acids, leveraging benzoylphenyl’s coordination with Ni(II). In contrast, B7U lacks this group, limiting its utility in metal complexation.

- Analytical Utility : Selenium-containing analogues (e.g., (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide ) are tailored for NMR derivatization, whereas the target compound’s benzoyl group may enhance UV detectability in HPLC.

Key Research Findings

- Enantioselectivity : The target compound’s methyl and benzoyl groups balance steric hindrance and solubility, enabling efficient thermodynamic equilibration in Ni(II)-Schiff base complexes .

- Yield vs. Stereochemistry : Cyclohexyl derivatives (22 , 33 ) demonstrate that stereochemical mismatches (e.g., S-configuration in 33 ) reduce yields (42%) compared to matched pairs .

- Thermodynamic Stability: Base-catalyzed equilibrium in the presence of Ni(II) favors the target compound’s diastereomers, achieving high enantiomeric excess in amino acid synthesis .

Biological Activity

(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a benzoyl group, a phenyl group, and an amino group, which contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H22N2O2

- Molecular Weight : 358.43 g/mol

- CAS Number : 1219198-32-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

1. Enzyme Inhibition

Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases.

2. Anticonvulsant Activity

Preliminary research has suggested that this compound may possess anticonvulsant properties. In animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and severity. This potential makes it a candidate for further investigation in epilepsy treatment.

3. Analgesic Effects

The compound's structural characteristics may also contribute to analgesic effects. By interacting with pain pathways, it could provide relief in various pain models, indicating its utility in pain management therapies.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Enzyme Inhibition | Demonstrated significant inhibition of COX enzymes associated with inflammatory responses, suggesting anti-inflammatory potential. |

| Anticonvulsant Evaluation | Showed promising results in animal models for reducing seizure activity similar to known anticonvulsants like valproic acid. |

| Analgesic Properties | Exhibited dose-dependent analgesic effects in pain models, indicating its potential for pain relief applications. |

Comparative Analysis

The biological activity of this compound can be compared to its enantiomer and other structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (S)-N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide | Different activity profile; less potent | Varies based on stereochemistry |

| N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide | Similar but lacks specific stereochemistry | Reduced efficacy compared to (R) form |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide?

- Methodological Answer : The synthesis typically involves:

-

Amide bond formation : Reacting 2-benzoylphenylamine with activated esters (e.g., HATU-mediated coupling) of 2-methyl-2-((1-phenylethyl)amino)propanoic acid derivatives under anhydrous conditions .

-

Chiral resolution : Use of enantiopure (1-phenylethyl)amine to introduce stereochemistry, followed by purification via column chromatography or recrystallization .

-

Optimized conditions : Reactions are conducted in polar aprotic solvents (e.g., THF or ethanol) at 60–70°C for 24–48 hours to achieve yields >50% .

Table 1: Representative Synthetic Yields

Precursor Solvent Temp (°C) Time (h) Yield (%) Reference 2-Benzoylphenylamine Ethanol 70 48 58 Activated ester derivative THF 25 20 90

Q. How is the stereochemical configuration of the compound confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves the (R)-configuration at the chiral center, with hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilizing the structure .

- Chiral HPLC : Separation using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to verify enantiopurity (>98% ee) .

- NMR coupling constants : Analysis of H NMR splitting patterns (e.g., vicinal coupling ) to confirm stereochemical assignments .

Advanced Research Questions

Q. How can experimental discrepancies in NMR or crystallographic data be resolved during characterization?

- Methodological Answer :

-

2D NMR techniques : Use HSQC and NOESY to resolve overlapping signals or confirm spatial proximity of substituents (e.g., distinguishing diastereomers) .

-

Twinned crystal refinement : For ambiguous X-ray data, employ SHELXL to model twin domains and improve R-factor convergence (e.g., R1 < 0.05) .

-

DFT calculations : Compare experimental C NMR shifts with computed values (e.g., using Gaussian) to validate structural assignments .

Table 2: Crystallographic Parameters

Parameter Value Reference Space group P222 R-factor (R1) 0.062 Hydrogen bonds N–H⋯O, O–H⋯N

Q. What strategies optimize the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric replacement : Substitute the benzoyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity to target enzymes .

- Protease stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., amide bond cleavage) and guide methyl group addition for steric protection .

- Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets accommodating the phenylethyl group) .

Q. How can enantiomeric impurities be quantified in batch synthesis?

- Methodological Answer :

- Chiral derivatization : React with (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) and analyze via F NMR .

- LC-MS/MS : Quantify trace impurities (<0.1%) using multiple reaction monitoring (MRM) transitions specific to enantiomers .

- Enzymatic assays : Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired enantiomers and measure residual activity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding and logP values to assess bioavailability discrepancies (e.g., high lipophilicity reducing in vivo efficacy) .

- Metabolite identification : Use HRMS to detect active/inactive metabolites altering in vivo results .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.